Differentiated Lipophilicity Profile for Membrane Permeability
The compound exhibits a substantially higher calculated lipophilicity (XLogP3-AA = 3.4 or LogP = 3.96 ) compared to its mono-substituted analog, 1-(difluoromethyl)-1,3-dihydro-2H-benzimidazole-2-thione, which has a predicted XLogP3 of approximately 2.2 [1]. The presence of two -CHF₂ groups increases the partition coefficient by roughly 1.7 to 1.8 log units [2].
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.4; LogP = 3.96 |
| Comparator Or Baseline | 1-(difluoromethyl)-1,3-dihydro-2H-benzimidazole-2-thione (XLogP3 ≈ 2.2) |
| Quantified Difference | Difference of approximately +1.7 to +1.8 log units |
| Conditions | Computational prediction |
Why This Matters
A higher LogP value indicates greater lipophilicity, which can improve passive membrane permeability and may be a critical factor in designing compounds for intracellular targets or CNS penetration.
- [1] PubChem. Compound Summary for CID 805250, 1,3-Bis(difluoromethyl)benzimidazole-2-thione. View Source
- [2] K. Müller, C. Faeh, F. Diederich. Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. 2007, 317(5846), 1881-1886. View Source
